![molecular formula C15H14N2O3S B2689856 N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide CAS No. 1795420-46-0](/img/structure/B2689856.png)
N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
“N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It is derived from benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps . The process begins with the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol, which results in N-(1,3-benzothiazol-6-yl)furan-2-carboxamide . This compound is then treated with excess P2S5 in anhydrous toluene to form a corresponding thioamide . The thioamide is subsequently oxidized with potassium hexacyanoferrate(III) in an alkaline medium to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzothiazole ring fused with a furan ring . The 1H NMR spectrum of the compound shows signals for protons of the furan ring and protons of the pyridine ring .Chemical Reactions Analysis
The compound undergoes various electrophilic substitution reactions, including bromination, nitration, hydroxymethylation, formylation, and acylation . The substituent enters exclusively into the 5-position of the furan ring .Scientific Research Applications
- Furan derivatives have gained attention due to their antibacterial properties. Researchers have synthesized novel furan compounds to combat microbial resistance, especially against gram-positive and gram-negative bacteria .
- Furan derivatives find applications beyond medicine. They are used in material science, such as producing resins and lacquers .
Antibacterial Activity
Material Science and Polymer Applications
Mechanism of Action
While the exact mechanism of action of this compound is not specified in the retrieved papers, benzothiazole derivatives are known to exhibit a wide range of biological activities . For instance, some benzothiazole derivatives have shown potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-15(19,13-3-2-6-20-13)8-16-14(18)10-4-5-11-12(7-10)21-9-17-11/h2-7,9,19H,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDHLBNNYVFMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide |
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